molecular formula C12H16O3 B077034 Butyl mandelate CAS No. 14007-02-4

Butyl mandelate

Cat. No. B077034
CAS RN: 14007-02-4
M. Wt: 208.25 g/mol
InChI Key: QLVXFMSPNHAPMO-UHFFFAOYSA-N
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Description

Butyl mandelate is a chemical compound with the molecular formula C12H16O3 . It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Synthesis Analysis

A series of ionic liquids (ILs) was synthesized from the renewable resource mandelic acid. The ILs showed low antimicrobial activity towards the thirteen bacterial and twelve fungal strains they were screened against. A general trend of increasing bacterial toxicity in the order methyl ester < ethyl ester < n-butyl ester/amide was observed .


Molecular Structure Analysis

The molecular structure of Butyl mandelate includes a total of 31 bonds; 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Chemical Reactions Analysis

The antimicrobial activity of the ionic liquids derived from mandelic acid depends on their conversion in the urine to formaldehyde .

properties

IUPAC Name

butyl 2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O3/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10/h4-8,11,13H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVXFMSPNHAPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316870
Record name Butyl mandelate
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Molecular Weight

208.25 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Product Name

Butyl mandelate

CAS RN

14007-02-4
Record name Butyl mandelate
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Record name Butyl mandelate
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Record name Butyl mandelate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Butyl Mandelate in asymmetric synthesis?

A1: Butyl Mandelate, specifically its chiral forms, serves as a valuable starting material for synthesizing optically active compounds. For instance, research demonstrates the effectiveness of a chiral polypyrrole film-coated electrode containing palladium metal in the asymmetric hydrogenation of α-keto esters like methyl benzoylformate (1a) and butyl benzoylformate (1b). This electrocatalytic process, conducted in an ethanol-HCl buffer solution, efficiently yields the corresponding hydrogenated products, (R)-(-)-methyl mandelate (2a) and (R)-(-)-butyl mandelate (2b), with significant enantioselectivities. []

Q2: How is the oxidation of Butyl Mandelate studied?

A2: Researchers have investigated the kinetics of Butyl Mandelate oxidation using different oxidizing agents. One study focused on chromic acid oxidation of secondary butyl mandelate, revealing that the reaction rate is directly proportional to the concentrations of HCrO4-, ester, and H+ ions. [] Another study explored the kinetics of silver(I)-catalyzed oxidation of n-butyl mandelate by peroxydisulphate. [] These studies provide insights into the reaction mechanisms and factors influencing the oxidation process.

Q3: Can Butyl Mandelate derivatives be used for enantiomeric excess determination?

A3: Yes, certain derivatives of Butyl Mandelate have shown promise as chiral derivatizing agents for determining enantiomeric excess in chiral alcohols and amines. For example, (R)-(-)- and (S)-(+)-O-coumarinylmandelic acids (SCMOH and RCMOH) are novel optically pure compounds synthesized from tert-butyl O-coumarinylmandelates, which are themselves derived from Butyl Mandelate. [] These acids offer a reliable method for determining enantiomeric excess using 1H-NMR spectroscopy without causing racemization or kinetic resolution during derivatization. []

Q4: Are there any enzymatic applications of Butyl Mandelate?

A4: Research indicates the potential use of Butyl Mandelate in enzymatic reactions. A study investigated the covalent immobilization of Candida rugosa lipase on epichlorohydrin-coated magnetite nanoparticles, utilizing this system for enantioselective hydrolysis of racemic esters, including Butyl Mandelate. [] The study employed HPLC analysis to evaluate the reaction outcomes. []

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